ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate
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Overview
Description
Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the carbamoylmethoxy and phenyl groups. The final step involves esterification to introduce the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoylmethoxy group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine-substituted quinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives .
Scientific Research Applications
Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(methoxymethoxy)-2-phenylquinoline-6-carboxylate
- Ethyl 4-(hydroxymethoxy)-2-phenylquinoline-6-carboxylate
- Ethyl 4-(aminomethoxy)-2-phenylquinoline-6-carboxylate
Uniqueness
Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate is unique due to the presence of the carbamoylmethoxy group, which imparts distinct chemical and biological properties. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability .
Properties
IUPAC Name |
ethyl 4-(2-amino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-25-20(24)14-8-9-16-15(10-14)18(26-12-19(21)23)11-17(22-16)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFRVVZMLODJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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